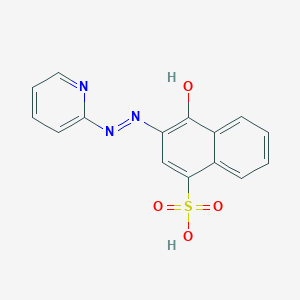

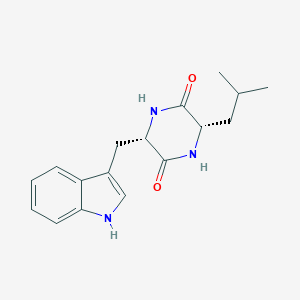

Cyclo(L-leucyl-L-tryptophyl)

Descripción general

Descripción

. Este compuesto es un dipéptido cíclico formado por la condensación de los aminoácidos leucina y triptófano. Las diketopiperazinas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas y antivirales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Ciclo(L-Leu-L-Trp) se puede sintetizar a través de varios métodos, incluida la síntesis química y la biosíntesis. Un método común implica el uso de sintetasas de ciclodipéptidos (CDPS), que son enzimas que catalizan la formación de dipéptidos cíclicos a partir de aminoacil-ARNt . En este proceso, las CDPS secuestran aminoacil-ARNt de la maquinaria ribosómica para formar el dipéptido cíclico.

Métodos de Producción Industrial: La producción industrial de Ciclo(L-Leu-L-Trp) se puede lograr a través de procesos de fermentación utilizando microorganismos como Penicillium. Las condiciones de cultivo, incluida la composición del medio y los parámetros de fermentación, se optimizan para maximizar el rendimiento del compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ciclo(L-Leu-L-Trp) experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se pueden utilizar para modificar el compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar Ciclo(L-Leu-L-Trp).

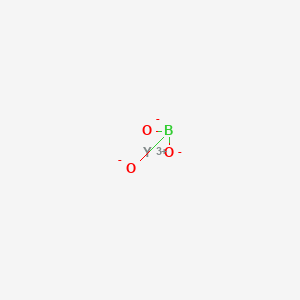

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir el compuesto.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como halógenos o agentes alquilantes.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de Ciclo(L-Leu-L-Trp) puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos de diketopiperazina reducidos .

Aplicaciones Científicas De Investigación

Ciclo(L-Leu-L-Trp) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de Ciclo(L-Leu-L-Trp) implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, como agonista del receptor de melatonina, se une a los receptores de melatonina e inhibe la acumulación de monofosfato cíclico de adenosina (cAMP), lo que lleva a diversos efectos fisiológicos . Además, sus actividades antibacterianas y antifúngicas se atribuyen a su capacidad para interrumpir las membranas celulares microbianas e inhibir enzimas esenciales .

Comparación Con Compuestos Similares

Ciclo(L-Leu-L-Trp) se puede comparar con otros dipéptidos cíclicos similares, como:

Ciclo(L-Trp-L-Trp): Este compuesto también es una diketopiperazina con actividad antibacteriana, pero difiere en su composición de aminoácidos y actividades biológicas específicas.

Ciclo(L-Trp-L-Pro): Otra diketopiperazina con propiedades estructurales y biológicas distintas.

Ciclo(L-Leu-L-Leu): Un dipéptido cíclico compuesto por dos residuos de leucina, que exhibe diferentes actividades biológicas en comparación con Ciclo(L-Leu-L-Trp).

La singularidad de Ciclo(L-Leu-L-Trp) radica en su combinación específica de leucina y triptófano, que imparte actividades biológicas distintas y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUNCDPEEKFTCX-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164768 | |

| Record name | Cyclo(L-leucyl-L-tryptophyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15136-34-2 | |

| Record name | Cyclo(L-leucyl-L-tryptophyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(L-leucyl-L-tryptophyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?

A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.

Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?

A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.